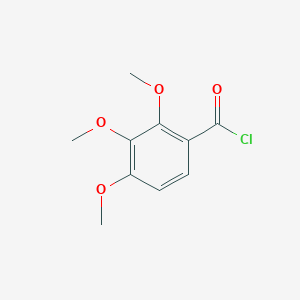

2,3,4-Trimethoxybenzoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

7169-07-5 |

|---|---|

Molecular Formula |

C10H11ClO4 |

Molecular Weight |

230.64 g/mol |

IUPAC Name |

2,3,4-trimethoxybenzoyl chloride |

InChI |

InChI=1S/C10H11ClO4/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3 |

InChI Key |

GAZNVVBKELWTBC-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)C(=O)Cl)OC)OC |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)Cl)OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3,4 Trimethoxybenzoyl Chloride

Precursor Compounds and Starting Materials in Synthetic Routes

The primary and most direct route to 2,3,4-trimethoxybenzoyl chloride involves the conversion of its corresponding carboxylic acid, 2,3,4-trimethoxybenzoic acid. The selection of the chlorinating agent is a critical parameter in this transformation, with several reagents being commonly employed.

Utilization of 2,3,4-Trimethoxybenzoic Acid as a Primary Substrate

2,3,4-Trimethoxybenzoic acid serves as the foundational starting material for the synthesis of this compound. researchgate.net The conversion of the carboxylic acid functional group to an acyl chloride is a standard transformation in organic synthesis. This process typically involves the reaction of the carboxylic acid with a suitable chlorinating agent, which replaces the hydroxyl group of the carboxylic acid with a chlorine atom. The reactivity of the resulting acyl chloride makes it a versatile intermediate for further chemical modifications.

Role of Bis(trichloromethyl)carbonate in Acyl Chloride Formation Protocols

Bis(trichloromethyl)carbonate, also known as triphosgene (B27547), has emerged as a safer and more convenient alternative to gaseous phosgene (B1210022) for the synthesis of acyl chlorides. google.com It is a stable solid that can be easily handled and measured. In the context of substituted benzoyl chlorides, a patented method describes the synthesis of 3,4,5-trimethoxybenzoyl chloride using triphosgene in an organic solvent. sigmaaldrich.com This process involves the reaction of 3,4,5-trimethoxybenzoic acid with bis(trichloromethyl)carbonate in the presence of an organic amine catalyst. sigmaaldrich.com While this example pertains to a constitutional isomer, the methodology is highly relevant and adaptable for the synthesis of this compound. The reaction proceeds under relatively mild conditions and offers high yields. sigmaaldrich.com

A study on the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride with triphosgene demonstrated that a high yield (95 mol%) could be achieved when using 5 mol% of DMF as a catalyst in 1,2-dichloroethane (B1671644) as a solvent. google.com This further supports the utility of triphosgene in conjunction with a catalyst for the efficient synthesis of substituted benzoyl chlorides.

Application of Thionyl Chloride and Oxalyl Chloride Reagents in Acyl Chloride Synthesis

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are two of the most commonly used reagents for the preparation of acyl chlorides from carboxylic acids. chemguide.co.uk Both reagents are highly effective, and their byproducts are gaseous (SO₂, HCl, CO, CO₂), which simplifies the purification of the desired acyl chloride. chemguide.co.uk

The reaction of a carboxylic acid with thionyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF). chemguide.co.uk For instance, a procedure for the synthesis of 2,4,5-trimethoxybenzoyl chloride involves the suspension of the corresponding benzoic acid in toluene (B28343), followed by the addition of thionyl chloride and a catalytic amount of DMF, with the reaction proceeding at an elevated temperature. pressbooks.pub A similar approach can be employed for the synthesis of this compound.

Oxalyl chloride is another excellent reagent for this transformation and is also frequently used with a catalytic amount of DMF. chemguide.co.uk The reaction with oxalyl chloride is generally considered to be milder and more selective than with thionyl chloride. chemguide.co.uk The mechanism involves the initial reaction of oxalyl chloride with DMF to form the Vilsmeier reagent, which then activates the carboxylic acid for nucleophilic attack by the chloride ion. chemguide.co.ukorganic-chemistry.org

Catalytic Approaches and Mechanistic Enhancements in this compound Preparation

To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound, various catalytic approaches have been investigated. These include the use of specific organic amine catalysts and the exploration of solid-phase supported catalysis.

Organic Amine Catalysis (e.g., N,N-Dimethylformamide, N,N,N',N'-Tetrakis(3-cyanopropyl)ethylenediamine, Tris(2-cyanoethyl)amine)

Organic amines play a crucial role as catalysts in the formation of acyl chlorides. N,N-Dimethylformamide (DMF) is a widely used catalyst in reactions involving thionyl chloride and oxalyl chloride. chemguide.co.uk It functions by forming a reactive intermediate (the Vilsmeier reagent with oxalyl chloride) that readily reacts with the carboxylic acid. chemguide.co.ukorganic-chemistry.org The catalytic cycle regenerates the DMF, allowing it to be used in substoichiometric amounts. organic-chemistry.org

In addition to DMF, other organic amines have been explored for their catalytic activity. A patent for the synthesis of 3,4,5-trimethoxybenzoyl chloride using bis(trichloromethyl)carbonate highlights the use of specific organic amine catalysts, namely N,N,N',N'-Tetrakis(3-cyanopropyl)ethylenediamine or Tris(2-cyanoethyl)amine. sigmaaldrich.com The use of these catalysts in conjunction with bis(trichloromethyl)carbonate is reported to provide high reaction yields and good product quality, suggesting a beneficial catalytic effect. sigmaaldrich.com The structure of Tris(2-cyanoethyl)amine features three cyanoethyl groups oriented in the same direction, which may contribute to its potential as a tripodal ligand and influence its catalytic activity. rsc.org

The general mechanism for amine catalysis in acyl chloride synthesis involves the nucleophilic attack of the amine on the carbonyl carbon of the activated carboxylic acid derivative, forming a highly reactive quaternary acylammonium salt. chemguide.co.uk This intermediate is then more susceptible to attack by the chloride ion, leading to the formation of the acyl chloride and regeneration of the amine catalyst. chemguide.co.uk

Solid-Phase Supported Catalysis in Efficient Synthesis

The use of solid-phase supported catalysts represents a significant advancement in chemical synthesis, offering advantages such as ease of separation, reusability of the catalyst, and often milder reaction conditions. In the context of acyl chloride synthesis, while the direct application of solid-phase supported catalysts for the preparation of this compound is not extensively documented in the reviewed literature, the general principles of this methodology are well-established and hold promise for this specific transformation.

Heterogeneous catalysts, which are in a different phase from the reactants, can be designed by immobilizing a catalytically active species onto a solid support. researchgate.net This approach has been successfully applied in various organic reactions. For instance, polymer-supported catalysts have been developed for a range of transformations, demonstrating the feasibility of attaching catalytic moieties to a solid matrix. amazonaws.comresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound typically proceeds via the chlorination of its corresponding carboxylic acid precursor, 2,3,4-trimethoxybenzoic acid. The choice of chlorinating agent, solvent, temperature, and reaction time are critical parameters that must be carefully controlled to maximize yield and purity while minimizing the formation of byproducts.

Influence of Solvent Systems on Reaction Efficiency

The selection of an appropriate solvent is paramount in the synthesis of acyl chlorides as it can significantly influence reaction rates, solubility of reactants, and the ease of product isolation. While specific comparative studies on solvent effects for this compound are not readily found, the influence of common solvents can be inferred from the synthesis of its isomers and general principles of acyl chloride formation.

Toluene: This non-polar aromatic solvent is often employed in the synthesis of benzoyl chlorides. For the related isomer, 2,4,5-trimethoxybenzoyl chloride, a process utilizing toluene as the solvent with thionyl chloride as the chlorinating agent has been documented. Toluene's relatively high boiling point is advantageous for reactions requiring elevated temperatures. However, its non-polar nature might limit the solubility of the starting benzoic acid, potentially requiring higher reaction volumes or elevated temperatures to achieve a homogeneous reaction mixture.

Dichloromethane (B109758) (DCM): As a polar aprotic solvent, dichloromethane is a versatile choice for a wide range of organic reactions. It generally offers good solubility for both the starting carboxylic acid and the resulting benzoyl chloride. Its low boiling point facilitates easy removal post-reaction, which can be advantageous for isolating the product. However, for reactions that require higher temperatures to proceed at a reasonable rate, DCM may not be the optimal choice. In the synthesis of the 3,4,5-isomer, dichloromethane has been cited as a suitable solvent when using bis(trichloromethyl)carbonate as the chlorinating agent. google.com

Tetrahydrofuran (B95107) (THF): This polar aprotic ether is another common solvent in organic synthesis. Its ability to solvate a wide range of compounds makes it a good candidate. However, its reactivity towards certain strong electrophiles and its potential to form peroxides are factors that need to be considered. For the synthesis of 3,4,5-trimethoxybenzoyl chloride, tetrahydrofuran is mentioned as a possible reaction solvent. google.com

2-Methyltetrahydrofuran (B130290) (2-MeTHF): Often considered a "greener" alternative to THF, 2-MeTHF offers similar solvent properties with the added benefits of a higher boiling point and greater stability towards some reagents. Its use has also been noted in the synthesis of 3,4,5-trimethoxybenzoyl chloride. google.com

The following interactive table illustrates the potential impact of different solvent systems on the synthesis of this compound, based on general principles and data from related isomers.

| Solvent | Polarity | Boiling Point (°C) | Expected Advantages | Potential Considerations |

| Toluene | Non-polar | 111 | High reaction temperature possible | Lower solubility of starting material |

| Dichloromethane | Polar aprotic | 40 | Good solubility, easy removal | Low boiling point may limit reaction rate |

| Tetrahydrofuran | Polar aprotic | 66 | Good solvating power | Potential for side reactions and peroxide formation |

| 2-Methyltetrahydrofuran | Polar aprotic | 80 | "Greener" alternative to THF, higher boiling point | Similar considerations to THF |

Temperature and Reaction Time Parameter Optimization

The interplay between reaction temperature and time is a critical factor in maximizing the yield of this compound while minimizing the formation of impurities. The optimal parameters are highly dependent on the chosen chlorinating agent and solvent.

For instance, when using a common chlorinating agent like thionyl chloride (SOCl₂), the reaction is often performed at elevated temperatures to drive the reaction to completion and to facilitate the removal of the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com A typical procedure for a related isomer involves heating the reaction mixture at around 80°C for one hour.

In contrast, methods employing milder chlorinating agents, such as oxalyl chloride or bis(trichloromethyl)carbonate (triphosgene), may proceed efficiently at lower temperatures. A patented method for the synthesis of 3,4,5-trimethoxybenzoyl chloride using triphosgene suggests a reaction temperature in the range of 20-70°C, with a reaction time of 4-10 hours. google.com

The optimization of these parameters would typically involve a series of experiments to determine the ideal balance. Insufficient temperature or time may lead to incomplete conversion of the starting material, while excessive temperature or time could result in the formation of degradation products or other impurities.

The following data table provides a hypothetical representation of how temperature and reaction time could be optimized for the synthesis of this compound, based on typical reaction profiles for similar transformations.

| Experiment | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Hypothetical Purity (%) |

| 1 | 40 | 8 | 75 | 92 |

| 2 | 60 | 4 | 88 | 95 |

| 3 | 80 | 2 | 95 | 98 |

| 4 | 100 | 2 | 93 | 90 (degradation observed) |

Scalability and Industrial Production Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. While specific industrial methodologies for this particular isomer are not publicly detailed, general principles for scaling up the synthesis of benzoyl chlorides can be applied.

The choice of reagents and reaction conditions for large-scale production is heavily influenced by factors such as cost, safety, and environmental impact. The use of inexpensive and readily available chlorinating agents like thionyl chloride is common in industrial settings. However, the corrosive and toxic nature of the byproducts (SO₂ and HCl) necessitates specialized equipment for their safe handling and neutralization.

More modern and "greener" approaches, such as the use of triphosgene, may offer advantages in terms of milder reaction conditions and potentially cleaner reaction profiles. However, the higher cost of such reagents may be a limiting factor for large-scale production unless significant improvements in yield and purity can justify the expense.

The workup and purification of the product are also critical considerations at an industrial scale. Distillation under reduced pressure is a common method for purifying acyl chlorides. The efficiency of the distillation process is crucial for obtaining a product with the high purity required for subsequent pharmaceutical applications.

Furthermore, process safety is of paramount importance in industrial settings. A thorough hazard analysis of the entire process, from raw material handling to final product packaging, is essential to ensure safe operation. This includes understanding the thermal stability of the reaction mixture and implementing appropriate cooling and emergency shutdown procedures. The development of a robust and scalable process for this compound would require a detailed investigation into these factors to ensure a safe, efficient, and economically viable manufacturing process.

Mechanistic Investigations of Reactions Involving 2,3,4 Trimethoxybenzoyl Chloride

Fundamental Principles of Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is not a single-step process like an SN2 reaction but rather proceeds through a characteristic two-step addition-elimination mechanism. The reaction begins with the nucleophile adding to the electrophilic carbonyl carbon, followed by the elimination of the leaving group to reform the carbonyl double bond.

The general steps are:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with an sp³-hybridized carbon.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).

The transition state of the rate-determining step closely resembles the structure of the tetrahedral intermediate. According to the Hammond postulate, factors that stabilize this intermediate also stabilize the transition state, thereby lowering the activation energy and increasing the reaction rate. Enzymes that catalyze acyl transfer reactions, for instance, often work by stabilizing this negatively charged intermediate through hydrogen bonding in their active sites.

Both electronic and steric factors significantly modulate the reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions.

Electronic Effects: The reactivity of the carbonyl group is enhanced by the presence of electron-withdrawing groups on the benzene (B151609) ring. These groups increase the partial positive charge (electrophilicity) of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

The three methoxy (B1213986) groups (-OCH₃) on 2,3,4-trimethoxybenzoyl chloride exert a dual electronic influence:

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density through the sigma bond, which deactivates the ring and makes the carbonyl carbon more electrophilic.

Resonance Effect (+M): The lone pairs on the oxygen atom can be donated into the aromatic pi system, increasing electron density on the ring. This effect is strongest at the ortho and para positions.

Steric Effects: The rate of reaction can be hindered if bulky groups on either the nucleophile or the acyl compound impede the nucleophile's approach to the carbonyl carbon. In this compound, the methoxy group at the 2-position (ortho) can provide some steric hindrance compared to an unsubstituted benzoyl chloride, potentially slowing the reaction rate.

| Substituent Effect | Description | Impact on Carbonyl Carbon Electrophilicity | Impact on Reaction Rate |

|---|---|---|---|

| Electron-Withdrawing Groups (e.g., -NO₂) | Withdraw electron density from the aromatic ring, making the carbonyl carbon more electron-deficient. | Increases | Increases |

| Electron-Donating Groups (e.g., -CH₃) | Donate electron density to the aromatic ring, making the carbonyl carbon less electron-deficient. | Decreases | Decreases |

| Halogens (e.g., -Cl) | Inductively withdrawing but weakly resonance-donating. The strong inductive effect dominates. | Increases | Increases |

| Methoxy Groups (-OCH₃) | Inductively withdrawing but strongly resonance-donating. The net effect depends on the position (ortho, meta, or para). | Variable | Variable |

| Steric Hindrance | Bulky groups near the reaction center block the nucleophile's approach. | No direct effect | Decreases |

Detailed Mechanistic Pathways with Diverse Nucleophiles

The general mechanism of nucleophilic acyl substitution applies to the reactions of this compound with a variety of nucleophiles, including amines, alcohols, and water.

The reaction of an acyl chloride with an amine is a common method for forming amides. A notable example is the synthesis of Trimetozine, which involves the reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine (B109124). The mechanism for the 2,3,4-isomer follows the same pathway. The reaction is often carried out in the presence of a weak base, such as sodium carbonate, to neutralize the HCl byproduct, which prevents the protonation of the amine nucleophile.

The mechanism unfolds in three steps:

Nucleophilic Attack: The nitrogen atom of the morpholine molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.

Leaving Group Elimination: The unstable tetrahedral intermediate collapses. The C=O double bond is reformed, and the chloride ion is expelled as the leaving group.

Deprotonation: The positively charged nitrogen atom is deprotonated, typically by another molecule of morpholine or an added base, to yield the final neutral amide product, Trimetozine, and morpholine hydrochloride.

Acyl chlorides react readily with alcohols to produce esters. This reaction is vigorous and often does not require a catalyst, as acyl chlorides are highly reactive. The synthesis of methyl 3,4,5-trimethoxybenzoate (B1228286) from the corresponding acyl chloride is an example of this transformation.

The mechanism for the reaction of this compound with an alcohol (R-OH) is as follows:

Nucleophilic Attack: The oxygen atom of the alcohol attacks the carbonyl carbon of the acyl chloride. This addition step leads to the formation of a tetrahedral intermediate where the oxygen from the alcohol bears a positive charge.

Deprotonation & Elimination: A weak base, such as pyridine (B92270) or even another alcohol molecule, can deprotonate the oxonium ion. Subsequently or concurrently, the intermediate collapses, eliminating the chloride ion and forming the ester product. The reaction is effectively irreversible because the chloride ion is a very poor nucleophile in this context.

Acyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid and hydrochloric acid. This reaction is typically rapid and exothermic. For this compound, hydrolysis yields 2,3,4-trimethoxybenzoic acid.

The mechanism is another example of nucleophilic acyl substitution:

Nucleophilic Attack by Water: A water molecule acts as the nucleophile, attacking the highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

Intermediate Collapse and Proton Transfer: The tetrahedral intermediate eliminates the stable chloride ion to reform the carbonyl group. This results in a protonated carboxylic acid.

Deprotonation: Another water molecule acts as a base, removing the proton from the carbonyl oxygen to yield the final, neutral 2,3,4-trimethoxybenzoic acid and a hydronium ion (H₃O⁺).

Acylation of Triaminoguanidines and Triazole Formation

The reaction between this compound and triaminoguanidines represents a key step in the synthesis of substituted triazole compounds. The mechanism initiates with the nucleophilic acylation of a primary amino group of the triaminoguanidine by the electrophilic carbonyl carbon of this compound. This step proceeds via a standard nucleophilic acyl substitution pathway, where the nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of a chloride ion and the formation of an N-acyltriaminoguanidine derivative.

Following the initial acylation, the resulting intermediate is primed for an intramolecular cyclization reaction. One of the remaining free amino groups on the guanidine (B92328) core acts as an internal nucleophile, attacking the carbonyl carbon of the newly introduced 2,3,4-trimethoxybenzoyl group. This cyclization event, often promoted by heat or a suitable catalyst, leads to the formation of a five-membered triazole ring. The final step involves dehydration, where a molecule of water is eliminated to yield the stable aromatic triazole ring. This synthetic strategy provides an efficient route to 3-substituted-5-amino-1,2,4-triazoles, where the substituent at the 3-position is the 2,3,4-trimethoxyphenyl group. The specific reaction conditions, such as solvent and temperature, can be optimized to favor the cyclization and dehydration steps, ensuring a high yield of the desired triazole product.

Thiourea (B124793) Formation via Isothiocyanate Intermediates

The synthesis of thiourea derivatives from this compound proceeds through a well-established two-step mechanism involving an isothiocyanate intermediate. researchgate.netgoogle.com This method offers a versatile route to a wide range of N-acyl-N'-substituted thioureas. researchgate.net

The first step involves the conversion of this compound into 2,3,4-trimethoxybenzoyl isothiocyanate. This is typically achieved by reacting the acyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone. researchgate.netgoogle.com The reaction is a nucleophilic substitution where the thiocyanate ion (SCN⁻) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the displacement of the chloride ion and the formation of the acyl isothiocyanate. The formation of a stable salt byproduct, such as potassium chloride, drives the reaction forward. google.com

Solvent Effects and Solvolysis Reaction Mechanisms

Grunwald–Winstein Equation Correlations in Solvolytic Studies

The Grunwald-Winstein equation is a powerful tool in physical organic chemistry for elucidating reaction mechanisms by quantifying the effect of the solvent on the reaction rate. wikiwand.com The equation, in its extended form, is expressed as:

log(k/k₀) = lN + mY

where:

k is the rate constant of the reaction in a given solvent.

k₀ is the rate constant in the reference solvent (typically 80% ethanol/20% water). wikiwand.com

N is the solvent nucleophilicity parameter. beilstein-journals.org

l is the sensitivity of the substrate to changes in solvent nucleophilicity. beilstein-journals.org

Y is the solvent ionizing power parameter. wikiwand.com

m is the sensitivity of the substrate to changes in solvent ionizing power. wikiwand.com

For the solvolysis of benzoyl chloride derivatives, including this compound, the values of l and m provide significant insight into the transition state of the rate-determining step. A large m value (close to 1.0 or greater) suggests a dissociative (SN1-like) mechanism with significant positive charge development on the central carbon atom in the transition state, indicating that the reaction rate is highly sensitive to the solvent's ability to stabilize carbocationic intermediates. wikiwand.comkoreascience.kr Conversely, a large l value indicates an associative (SN2-like) mechanism, where the rate is highly dependent on the solvent's ability to act as a nucleophile in the transition state. beilstein-journals.org

Studies on related compounds like p-methoxybenzoyl chloride have shown that the solvolysis rates are remarkably affected by solvents with higher ionizing power, suggesting that bond breaking in the transition state is of significant importance. koreascience.kr For this compound, the three electron-donating methoxy groups are expected to stabilize a developing positive charge on the carbonyl carbon through resonance, which would favor a more dissociative pathway. Therefore, a correlation of its solvolysis rates using the Grunwald-Winstein equation would be expected to yield a relatively high m value and a lower l value, pointing towards a dissociative SN2 or a full SN1 mechanism.

Impact of Solvent Nucleophilicity and Ionizing Power on Reaction Rates

The rate of solvolysis of this compound is profoundly influenced by the nucleophilicity and ionizing power of the solvent medium. libretexts.org Solvent ionizing power (Y) refers to the solvent's ability to stabilize charged intermediates and transition states, particularly carbocations, through solvation. wikiwand.com Solvents with high Y values, such as those containing water, are effective at solvating ions and thus accelerate reactions that proceed through ionic intermediates, characteristic of SN1 or dissociative SN2 mechanisms. Given the electron-donating nature of the three methoxy groups on the phenyl ring, which stabilize the carbocation intermediate, the solvolysis of this compound is expected to be significantly accelerated in solvents with high ionizing power. koreascience.kr

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Barriers

Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms of compounds like this compound at a molecular level. DFT calculations allow for the detailed exploration of potential energy surfaces, providing insights into the structures of reactants, transition states, and intermediates along a proposed reaction pathway. researchgate.netmdpi.com

For reactions such as solvolysis, DFT can be used to model the competing SN1-like (dissociative) and SN2-like (associative) pathways. By calculating the geometries and energies of the transition states for both mechanisms, the activation energy barrier for each pathway can be determined. mdpi.com The pathway with the lower activation energy is predicted to be the kinetically favored route. These calculations can explicitly model the role of solvent molecules, either as a continuum model or by including explicit solvent molecules in the calculation, to better understand their influence on stabilizing or participating in the reaction.

In the context of this compound, DFT studies can quantify the electronic effect of the three methoxy groups. Calculations can show how these electron-donating groups stabilize the transition state of a dissociative pathway, thereby lowering its energy barrier compared to an unsubstituted benzoyl chloride. Furthermore, DFT is used to analyze the bonding characteristics of transition states through methods like the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com This provides a deeper understanding of bond formation and cleavage during the reaction. For complex reactions, such as the formation of thioureas or triazoles, DFT can elucidate the multi-step mechanism, identify key intermediates, and rationalize the observed product distribution by comparing the energy profiles of different possible routes. researchgate.net The reliability of these theoretical calculations is often validated by comparing the computed energy barriers with experimentally determined activation parameters. researchgate.net

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the complex, time-dependent behavior of chemical reactions at an atomic level. For reactions involving this compound, MD simulations can provide profound insights into reaction pathways, transition states, and the influence of the solvent environment, complementing experimental findings. While direct and extensive MD simulation studies specifically targeting this compound are not widely published, the principles and methodologies can be understood from studies on analogous benzoyl chloride and acylation reactions. researchgate.netmdpi.com

MD simulations model the interactions between atoms and molecules over time by solving Newton's equations of motion. This allows for the visualization of molecular motions, conformational changes, and the energetic landscape of a reaction. For the reactions of this compound, such simulations can elucidate the mechanistic details of, for example, its solvolysis or its reaction with nucleophiles.

A key area of investigation for benzoyl chloride reactions is the competition between different reaction channels, such as the SN1-like dissociative pathway, involving the formation of an acylium ion intermediate, and the SN2-like associative pathway, which proceeds through a tetrahedral intermediate. researchgate.net The preferred pathway is often highly dependent on the solvent's properties and the substituents on the benzoyl ring.

Hypothetical Simulation Parameters for a Reaction of this compound

To illustrate how MD simulations could be applied, consider a hypothetical study on the hydrolysis of this compound in an aqueous environment. The simulation would typically involve the parameters outlined in the table below.

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36 or AMBER |

| Solvent Model | TIP3P explicit water model |

| System Size | One this compound molecule in a cubic box of ~5000 water molecules |

| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |

| Simulation Time | 100 nanoseconds |

| Time Step | 2 femtoseconds |

Potential Research Findings from MD Simulations

Through such simulations, researchers could track the key distances and angles that define the reaction coordinate, such as the distance between the carbonyl carbon of the benzoyl chloride and the oxygen of a water molecule. By employing advanced techniques like umbrella sampling or metadynamics, the free energy profile along this reaction coordinate can be calculated to identify transition states and intermediates.

Illustrative Free Energy Profile Data

The table below presents hypothetical data that could be generated from such a simulation, detailing the energetics of the reaction pathway.

| Reaction State | Reaction Coordinate (C-O distance in Å) | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants (separate) | > 3.5 | 0 |

| Transition State 1 (Associative) | ~ 2.2 | +15.2 |

| Tetrahedral Intermediate | ~ 1.5 | +8.5 |

| Transition State 2 (Chloride departure) | - | +12.8 |

| Products (benzoic acid and HCl) | - | -5.7 |

These simulated results would allow for a detailed, dynamic picture of the reaction mechanism. For instance, the simulations could reveal the specific roles of individual solvent molecules in stabilizing the transition state through hydrogen bonding. Furthermore, by altering the substituents on the benzoyl chloride in silico (e.g., comparing this compound with benzoyl chloride itself), the electronic and steric effects of the methoxy groups on the reaction barrier and mechanism can be systematically investigated. While experimental studies like those using the Grunwald-Winstein equation provide macroscopic kinetic data mdpi.com, MD simulations offer a microscopic and mechanistic interpretation of these observations.

Applications and Advanced Syntheses of Derivatives Utilizing 2,3,4 Trimethoxybenzoyl Chloride

Construction of Nitrogen-Containing Heterocyclic Scaffolds

2,3,4-Trimethoxybenzoyl chloride serves as a crucial building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its reactive acyl chloride group readily participates in reactions with amines and other nucleophiles, enabling the construction of complex molecular architectures with potential applications in medicinal chemistry.

Synthesis of Piperazine (B1678402) and Pyrrolidine Derivatives (e.g., 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride)

A notable application of a related compound, 3,4,5-trimethoxybenzoyl chloride, is in the synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride. tubitak.gov.tr The synthesis commences with the protection of the amino group of 2-(2-hydroxyethyl)pyrrolidine using benzyl (B1604629) chlorocarbonate. tubitak.gov.trresearchgate.net This is followed by an O-acylation reaction with 3,4,5-trimethoxybenzoyl chloride. tubitak.gov.tr The subsequent removal of the protecting group under modified conditions prevents the unwanted cleavage of the ester bond. tubitak.gov.tr The final product is isolated as its hydrochloride salt through precipitation. tubitak.gov.tr The progress of this multi-step synthesis is monitored using Gas Chromatography-Mass Spectrometry (GC-MS), while the final product and intermediates are characterized by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis. tubitak.gov.trresearchgate.net

While the direct use of this compound in the synthesis of 1-(2,3,4-trimethoxybenzyl)piperazine has been documented, it is the corresponding aldehyde, 2,3,4-trimethoxybenzaldehyde (B140358), that is more commonly employed in reductive amination reactions with piperazine. google.comgoogle.comnih.gov These reactions are typically carried out using a palladium on carbon (Pd/C) catalyst and hydrogen gas. google.comgoogle.com

| Starting Material | Reagent | Product |

| 2-(2-hydroxyethyl)pyrrolidine | 1. Benzyl chlorocarbonate 2. 3,4,5-Trimethoxybenzoyl chloride | 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride tubitak.gov.trresearchgate.net |

| 2,3,4-Trimethoxybenzaldehyde | Piperazine, H₂, Pd/C | 1-(2,3,4-Trimethoxybenzyl)piperazine google.comgoogle.com |

Oxazolidine (B1195125) Derivatives (e.g., 2-Methyl-3-(3,4,5-trimethoxybenzoyl)oxazolidine)

Although specific examples detailing the synthesis of 2-Methyl-3-(3,4,5-trimethoxybenzoyl)oxazolidine using this compound are not prevalent in the provided search results, the general synthesis of oxazolidine derivatives often involves the reaction of an amino alcohol with a carbonyl compound or its derivative. For instance, the synthesis of 3,3'-methylene-bis(5-methyloxazoline) involves the reaction of isopropanolamine with formaldehyde (B43269). google.com In a different context, the synthesis of a 2-(2-trifluoroethoxyphenyl)oxazoline was achieved by first converting the corresponding carboxylic acid to its acid chloride with thionyl chloride, followed by reaction with 2-amino-2-methylpropan-1-ol to form a hydroxy amide, which is then cyclized. mdpi.com Based on these general principles, it can be inferred that this compound could react with an appropriate amino alcohol, such as 2-amino-1-propanol, to form an N-acylated intermediate, which could then be cyclized to form the corresponding oxazolidine derivative.

Triazole Derivatives and Their Functionalization

The synthesis of triazole derivatives often involves the reaction of an acid chloride with other reagents. For example, 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids can be converted to their corresponding acid chlorides using thionyl chloride (SOCl₂). nih.gov These acid chlorides can then be used to synthesize other heterocyclic compounds like oxadiazoles. nih.gov A common method for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This reaction, however, does not directly involve an acid chloride. Another approach involves the reaction of aryl azides with ethyl acetoacetate (B1235776) to form triazole carboxylic acids, which are then converted to the acid chlorides. nih.gov These acid chlorides can then react with various nucleophiles to introduce the triazole moiety into other molecules.

General synthetic strategies for triazoles include:

Reaction of aryl azides with active methylene (B1212753) compounds. isres.org

One-pot reactions using alkyl/allyl halides, sodium azide, and terminal alkynes catalyzed by Cu-Al₂O₃ nanoparticles. isres.org

Reaction of diacylhydrazines with primary amines to yield 1,2,4-triazole (B32235) derivatives. isres.org

Benzo[b]thiophene Derivatives

This compound and its isomer, 3,4,5-trimethoxybenzoyl chloride, are key reagents in the synthesis of various benzo[b]thiophene derivatives, which are investigated for their potential as tubulin polymerization inhibitors. nih.govnih.gov A general synthesis involves the condensation of a 2-mercaptobenzonitrile with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (B1621661) in the presence of anhydrous potassium carbonate. nih.gov The resulting 2-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophene core can be further modified at the 3-position and on the benzo[b]thiophene ring to explore structure-activity relationships (SAR). nih.govnih.gov For instance, replacing an amino group at the C-3 position with a methyl group has been shown to significantly improve the inhibitory activity against tubulin polymerization. nih.gov

| Reactants | Product Class | Key Findings |

| Substituted salicylaldehydes or 2-hydroxyacetophenones, N,N-dimethyl thiocarbamoyl chloride, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone | 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives | Substitution at the C-3 position of the benzo[b]thiophene ring significantly impacts activity. A methyl group at C-3 leads to higher potency than a hydrogen or an amino group. nih.gov |

| 2-Mercaptobenzonitriles, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone | 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives | The derivative 2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene (4e) showed significant antiproliferative activity and induced G2/M phase arrest and apoptosis. nih.gov |

Synthesis of Complex Organic Molecules and Natural Product Analogues

Synthesis of Fullerene Adducts (e.g., 1-(2,3,4-Trimethoxybenzyl)-9-hydrofullerene)

The functionalization of fullerenes is a critical area of research for the development of novel materials with applications in electronics and medicine. One common method for attaching organic moieties to a fullerene core is the Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide. nih.gov While direct acylation with this compound is not the primary route, it serves as a crucial precursor for the necessary aldehyde.

The synthesis of a fullerene adduct such as a 1-(2,3,4-trimethoxybenzyl)-substituted pyrrolidinofullerene can be envisioned in a two-step process. First, this compound is reduced to its corresponding aldehyde, 2,3,4-trimethoxybenzaldehyde. This transformation can be achieved through various established methods, including the Rosenmund reduction.

Subsequently, the Prato reaction is carried out. In a typical procedure, 2,3,4-trimethoxybenzaldehyde is reacted with an amino acid, such as N-methylglycine (sarcosine), and the fullerene (C60) in a suitable solvent like toluene (B28343). The reaction generates an azomethine ylide in situ, which then undergoes a cycloaddition with a double bond on the fullerene cage to form the N-methylpyrrolidine ring fused to the fullerene. nih.govresearchgate.net This method allows for the covalent attachment of the 2,3,4-trimethoxybenzyl group to the fullerene structure.

β-Lactam Antibiotic Precursors and Analogues

The β-lactam ring is a core structural component of a major class of antibiotics, including penicillins and cephalosporins. caymanchem.com The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for constructing this four-membered ring. wikipedia.orgresearchgate.net Acyl chlorides, such as this compound, are key reagents in this process as they can be converted into the required ketene in situ.

In a representative synthesis, a ketene is generated from this compound by treatment with a non-nucleophilic base, such as triethylamine. This highly reactive ketene then undergoes a cycloaddition reaction with a suitable imine. The stereochemical outcome of the reaction, yielding either cis or trans β-lactams, can be influenced by the reaction conditions and the nature of the substituents on both the ketene and the imine. organic-chemistry.orgrsc.org For instance, research on the synthesis of novel β-lactam antibiotics has utilized the related 3,4,5-trimethoxybenzoyl chloride to generate the corresponding ketene, which then reacts with various imines to produce the desired β-lactam structures. frontiersin.org This methodology is directly applicable to this compound for the creation of a diverse range of β-lactam analogues for antibiotic research. researchgate.net

Synthesis of Sabizabulin and Related Structures

Sabizabulin (also known as VERU-111) is an orally bioavailable tubulin inhibitor that has shown potential in the treatment of certain cancers and viral infections like COVID-19. nih.govinvivochem.com It acts by binding to the colchicine-binding site of tubulin, which disrupts microtubule polymerization and leads to cell cycle arrest. caymanchem.cominvivochem.com

Contrary to what might be suggested by its activity as a tubulin inhibitor, the synthesis of Sabizabulin does not involve this compound. The chemical structure of Sabizabulin is 2-(1H-indol-3-yl)-1H-imidazol-5-yl-methanone. caymanchem.com As the name indicates, it contains a 3,4,5-trimethoxyphenyl moiety, not a 2,3,4-trimethoxyphenyl group. Therefore, the synthetic pathways to Sabizabulin and its analogues would utilize starting materials bearing the 3,4,5-trimethoxy substitution pattern.

Sulfonamide Derivatives Featuring 1-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures

Sulfonamides are an important class of compounds with a wide range of biological activities. The synthesis of novel sulfonamide derivatives often involves the incorporation of specific structural motifs to enhance their pharmacological profiles. One such key intermediate is 1-(2,3,4-trimethoxybenzyl)piperazine, also known as trimetazidine. google.com

The synthesis of this piperazine core can be efficiently achieved starting from this compound. The first step involves the reduction of the acyl chloride to 2,3,4-trimethoxybenzaldehyde. This aldehyde then undergoes a reductive amination reaction with piperazine. google.comgoogle.com This reaction can be carried out using a variety of reducing agents, such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation over a palladium catalyst. masterorganicchemistry.comnih.gov

Once the 1-(2,3,4-trimethoxybenzyl)piperazine core is synthesized, it can be further functionalized. For example, reaction with various sulfonyl chlorides in the presence of a base yields the corresponding sulfonamide derivatives. This modular approach allows for the creation of a library of compounds for screening and optimization of biological activity.

Table 1: Synthesis of 1-(2,3,4-Trimethoxybenzyl)piperazine

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | This compound | Reducing agent (e.g., LiAlH(O-t-Bu)₃) | 2,3,4-Trimethoxybenzaldehyde |

| 2 | 2,3,4-Trimethoxybenzaldehyde, Piperazine | Reducing agent (e.g., NaBH(OAc)₃ or H₂/Pd) | 1-(2,3,4-Trimethoxybenzyl)piperazine |

Acylation for Preparation of Tubulin Polymerization Inhibitors

Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, making them an important target for anticancer drugs. Many tubulin polymerization inhibitors feature a trimethoxyphenyl group, which is known to bind to the colchicine (B1669291) site on tubulin. Research has indicated that the presence of a 2,3,4-trimethoxyphenyl group can enhance the activity of these inhibitors.

This compound serves as a key acylating agent to introduce this beneficial moiety onto various molecular scaffolds. The acylation reaction typically involves the treatment of a nucleophilic group, such as an amine or a hydroxyl group, on the target scaffold with this compound in the presence of a base. This straightforward reaction covalently links the 2,3,4-trimethoxybenzoyl group, which can be a critical step in the synthesis of potent tubulin polymerization inhibitors.

Functional Group Interconversions and Advanced Transformations

Reduction Reactions to Form Aldehydes (e.g., 2,3,4-Trimethoxybenzaldehyde)

The reduction of acyl chlorides to aldehydes is a fundamental transformation in organic synthesis, as aldehydes are versatile intermediates for a wide array of subsequent reactions. It is important to note that the reduction of this compound yields 2,3,4-trimethoxybenzaldehyde, not the 3,4,5-isomer as might be mistakenly assumed.

A classic and effective method for this conversion is the Rosenmund reduction. This catalytic hydrogenation is carried out over a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (BaSO₄) or calcium carbonate (CaCO₃), with a catalyst poison such as quinoline-sulfur. The poison is crucial to prevent the over-reduction of the aldehyde to the corresponding alcohol. In a typical procedure, this compound would be hydrogenated in an inert solvent like toluene in the presence of the poisoned catalyst until the evolution of hydrogen chloride ceases.

Table 2: Reagents for Rosenmund Reduction

| Reagent | Function |

|---|---|

| This compound | Starting Material |

| Hydrogen (H₂) | Reducing Agent |

| Palladium on BaSO₄/CaCO₃ | Catalyst |

| Quinoline-Sulfur | Catalyst Poison |

Other modern methods for the selective reduction of acyl chlorides to aldehydes include the use of specific hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) at low temperatures. This reagent is less reactive than lithium aluminum hydride, allowing the reaction to be stopped at the aldehyde stage.

Carbon-Carbon Bond Forming Reactions Involving Acyl Chloride Reactivity

The electrophilic nature of the carbonyl carbon in this compound, enhanced by the adjacent chlorine atom, allows it to readily participate in reactions that forge new carbon-carbon bonds. This reactivity is central to building molecular complexity from simpler aromatic precursors.

Friedel-Crafts Acylation

A cornerstone of aromatic chemistry, the Friedel-Crafts acylation provides a direct method for introducing an acyl group onto an aromatic ring. masterorganicchemistry.comyoutube.comlibretexts.org In this reaction, this compound reacts with an electron-rich aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a ketone. masterorganicchemistry.comyoutube.comlibretexts.org The reaction proceeds through the formation of a highly reactive acylium ion, which then undergoes electrophilic aromatic substitution.

The presence of three methoxy (B1213986) groups on the benzoyl chloride moiety can influence the reaction conditions and the reactivity of the substrate. These electron-donating groups activate the aromatic ring of the benzoyl chloride itself, but the primary reactivity lies in the acyl chloride functional group.

A significant application of this reaction is in the synthesis of chalcones, which are bi- or polycyclic compounds with a three-carbon α,β-unsaturated carbonyl system. chemrevlett.com Chalcones are recognized for their broad range of pharmacological activities. chemrevlett.comnih.gov The synthesis often involves a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). nih.govnih.gov Alternatively, Friedel-Crafts acylation can be employed to first synthesize the requisite acetophenone derivative, which is then used in the condensation step. For instance, the acylation of a suitable aromatic substrate with this compound would yield a ketone that could serve as a precursor to highly functionalized chalcones.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| This compound | Benzene (B151609) | AlCl₃ | Benzene | Reflux | (2,3,4-Trimethoxyphenyl)(phenyl)methanone | Not specified |

| This compound | Toluene | AlCl₃ | Toluene | Reflux | (p-Tolyl)(2,3,4-trimethoxyphenyl)methanone | Not specified |

| This compound | Anisole | AlCl₃ | Anisole | Reflux | (4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone | Not specified |

Palladium-Catalyzed Cross-Coupling Reactions

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.govnih.govlibretexts.org Acyl chlorides, including this compound, can serve as electrophilic partners in several of these transformations.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide. nih.govnih.govlibretexts.org While aryl halides are the most common substrates, the use of acyl chlorides in a Suzuki-Miyaura type acylation has been developed. nih.govnih.gov This reaction provides a direct route to ketones by coupling an arylboronic acid with an acyl chloride. nih.gov The catalytic cycle involves the oxidative addition of the acyl chloride to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the ketone product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.comnih.govlibretexts.orgorganic-chemistry.org An important variation of this reaction is the acyl-Sonogashira coupling, where an acyl chloride is used instead of an aryl halide. mdpi.com This provides a direct and efficient method for the synthesis of ynones (α,β-alkynyl ketones). mdpi.commdpi.com The reaction of this compound with a terminal alkyne would yield a 1-(2,3,4-trimethoxyphenyl)-2-alkyn-1-one. These ynones are valuable intermediates in the synthesis of various heterocyclic compounds. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene. nih.goveurekaselect.comchemrxiv.orgsynarchive.com A decarbonylative variation of the Heck reaction allows for the coupling of acyl chlorides with alkenes. eurekaselect.com In this process, the acyl chloride undergoes oxidative addition to the palladium catalyst, followed by decarbonylation (loss of carbon monoxide), and then proceeds through the typical Heck catalytic cycle to form a new carbon-carbon bond between the aryl group and the alkene. The reaction of this compound with an alkene via a decarbonylative Heck coupling would result in the formation of a 1,2,3-trimethoxy-4-vinylbenzene (B3393667) derivative.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura Acylation | This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Diaryl ketone |

| Acyl-Sonogashira Coupling | This compound | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | Aryl ynone |

| Decarbonylative Heck Coupling | This compound | Alkene | Pd(OAc)₂ | Et₃N | DMF | Substituted styrene |

This table illustrates the general conditions for palladium-catalyzed cross-coupling reactions involving acyl chlorides. Specific examples with detailed yields for this compound require further dedicated research.

Spectroscopic Characterization Methodologies for 2,3,4 Trimethoxybenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 2,3,4-Trimethoxybenzoyl chloride, the spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons.

The aromatic region will display two signals corresponding to the two protons on the benzene (B151609) ring. Due to their different positions relative to the electron-withdrawing benzoyl chloride group and the electron-donating methoxy groups, they will have distinct chemical shifts. The proton at the C5 position and the proton at the C6 position will likely appear as doublets due to coupling with each other.

The three methoxy groups (at C2, C3, and C4) are expected to appear as sharp, distinct singlets in the upfield region of the spectrum, typically between 3.8 and 4.1 ppm. The integration of these signals will correspond to three protons each. Data from the related 2,3,4-Trimethoxybenzaldehyde (B140358) shows methoxy signals and distinct aromatic proton signals which can be used to predict the spectrum of the title compound. chemicalbook.comspectrabase.com

Table 1: Predicted ¹H NMR Data for this compound Data predicted based on analysis of structurally similar compounds like 2,3,4-Trimethoxybenzaldehyde. chemicalbook.comspectrabase.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (C6-H) | ~7.6-7.8 | Doublet (d) |

| Ar-H (C5-H) | ~6.8-7.0 | Doublet (d) |

| O-CH ₃ (C4) | ~3.9-4.1 | Singlet (s) |

| O-CH ₃ (C3) | ~3.8-4.0 | Singlet (s) |

| O-CH ₃ (C2) | ~3.8-4.0 | Singlet (s) |

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will feature a signal for the carbonyl carbon of the acid chloride group at a downfield chemical shift, typically in the range of 165-170 ppm.

The six aromatic carbons will also give rise to signals in the region of approximately 110-160 ppm. Four of these will be quaternary carbons (C1, C2, C3, C4), and two will be carbons bonded to hydrogen (C5, C6). The chemical shifts are influenced by the attached methoxy groups and the carbonyl chloride substituent. The three methoxy carbons will appear as sharp signals in the upfield region, generally between 56 and 62 ppm. Spectroscopic data for the analogous 2,3,4-Trimethoxybenzoic acid provides a reference for these expected shifts. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound Data predicted based on analysis of structurally similar compounds like 2,3,4-Trimethoxybenzoic acid. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | ~167-170 |

| Ar-C (C4) | ~158 |

| Ar-C (C2) | ~155 |

| Ar-C (C3) | ~142 |

| Ar-C (C6) | ~128 |

| Ar-C (C1) | ~120 |

| Ar-C (C5) | ~108 |

| O-C H₃ (C4) | ~61 |

| O-C H₃ (C2) | ~60 |

| O-C H₃ (C3) | ~56 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the most prominent and diagnostic absorption band will be the strong C=O (carbonyl) stretching vibration of the acid chloride functional group. This peak is typically observed in the range of 1750-1815 cm⁻¹. The IR spectrum of the related 3,4,5-Trimethoxybenzoyl chloride shows a characteristic absorption peak at 1750 cm⁻¹. chemicalbook.com

Other key absorption bands include:

Aromatic C=C stretches: These appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H stretches: Aromatic C-H stretches are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy groups are observed just below 3000 cm⁻¹.

C-O stretches: Strong bands corresponding to the aryl-alkyl ether linkages of the methoxy groups will be present in the 1000-1300 cm⁻¹ region.

C-Cl stretch: A weaker band for the carbon-chlorine bond is expected in the 600-800 cm⁻¹ region. researchgate.net

The NIST Chemistry WebBook provides reference spectra for benzoyl chloride and 2,3,4-trimethoxybenzaldehyde which show these characteristic regions of absorption. nist.govnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl Stretch | Acid Chloride (C=O) | 1750-1815 | Strong |

| Aromatic Ring Stretch | C=C | 1450-1600 | Medium-Weak |

| C-H Stretch | Aromatic | 3000-3100 | Medium |

| C-H Stretch | Aliphatic (OCH₃) | 2850-2960 | Medium |

| Asymmetric C-O-C Stretch | Aryl-alkyl ether | 1200-1275 | Strong |

| Symmetric C-O-C Stretch | Aryl-alkyl ether | 1000-1075 | Strong |

| C-Cl Stretch | Acid Chloride | 600-800 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns. The molecular weight of this compound (C₁₀H₁₁ClO₄) is 230.64 g/mol . sigmaaldrich.comsigmaaldrich.com

In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z 230. Due to the presence of chlorine, this peak will be accompanied by an isotope peak (M+2) at m/z 232 with an intensity of approximately one-third that of the M⁺ peak, which is characteristic of a monochlorinated compound.

Common fragmentation pathways would include:

Loss of a chlorine radical to form the trimethoxybenzoyl cation ([M-Cl]⁺) at m/z 195. This is often a very stable and abundant ion.

Loss of a carbonyl group from the [M-Cl]⁺ ion to give a trimethoxyphenyl cation ([M-Cl-CO]⁺) at m/z 167.

Subsequent losses of methyl radicals (·CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups.

Cleavage of the C-C bond between the ring and the carbonyl group to yield the trimethoxyphenyl cation at m/z 167 or the acylium cation [COCl]⁺ at m/z 63/65.

Analysis of the mass spectra of related isomers like 3,4,5-trimethoxybenzoyl chloride on the NIST WebBook supports these predicted fragmentation patterns. nist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Identity |

| 230/232 | [C₁₀H₁₁ClO₄]⁺ | Molecular Ion (M⁺) |

| 195 | [C₁₀H₁₁O₄]⁺ | [M-Cl]⁺ |

| 180 | [C₉H₈O₄]⁺ | [M-Cl-CH₃]⁺ |

| 167 | [C₉H₁₁O₃]⁺ | [M-COCl]⁺ |

| 165 | [C₉H₉O₃]⁺ | [M-Cl-CH₂O]⁺ |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

To perform this analysis, a suitable single crystal of this compound or one of its derivatives must be grown. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

While specific XRD studies for this compound were not found in the search, the technique's utility is well-established for structurally characterizing complex organic molecules. researchgate.netresearchgate.net An XRD analysis would unambiguously confirm the substitution pattern on the aromatic ring and reveal the conformation of the methoxy groups relative to the ring and the benzoyl chloride moiety.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for analyzing this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of non-volatile or thermally sensitive compounds. nih.gov A typical method for this compound would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com The compound is detected as it elutes from the column, often by a UV detector set to a wavelength where the aromatic ring absorbs strongly. The retention time is a characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. This method is also effective for separating it from starting materials (e.g., 2,3,4-trimethoxybenzoic acid) or side products.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wur.nl This technique is suitable for compounds that are volatile and thermally stable. This compound can be analyzed by GC-MS, where it would be separated from other volatile impurities on a capillary column before entering the mass spectrometer for identification. nih.gov GC is particularly adept at separating regioisomers, which can be challenging to distinguish by other means. researchgate.net The resulting mass spectrum for the eluted peak serves as a confirmation of the compound's identity, as described in the Mass Spectrometry section.

Theoretical and Computational Studies on 2,3,4 Trimethoxybenzoyl Chloride and Derived Structures

Electronic Structure Calculations and Quantum Chemical Properties

Electronic structure calculations are fundamental to predicting the reactivity and kinetic stability of a molecule. Methods like Density Functional Theory (DFT) are employed to determine various quantum chemical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for reactivity. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a Lewis base, while the LUMO is the orbital that is most likely to accept electrons, acting as a Lewis acid. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. researchgate.net

For a molecule like 2,3,4-Trimethoxybenzoyl chloride, DFT calculations would likely show the HOMO to be delocalized over the electron-rich trimethoxy-substituted benzene (B151609) ring. The LUMO, conversely, would be expected to be concentrated on the electron-withdrawing benzoyl chloride moiety. This separation of FMOs dictates the sites susceptible to nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying sites for intermolecular interactions. In an MEP map of this compound, electronegative regions (typically colored red or yellow) corresponding to the oxygen atoms of the methoxy (B1213986) and carbonyl groups would indicate likely sites for electrophilic attack. Electropositive regions (colored blue) would highlight areas susceptible to nucleophilic attack, such as the hydrogen atoms and the carbonyl carbon.

Table 1: Illustrative Quantum Chemical Properties for this compound Note: The following data is illustrative, based on typical results from DFT (B3LYP/6-311++G(d,p)) calculations for similar aromatic compounds, as specific experimental or computational data for this molecule is not readily available in the cited literature.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key rotational bonds are the C-C bond between the phenyl ring and the carbonyl group, and the C-O bonds of the three methoxy groups.

Geometry optimization calculations, typically performed alongside electronic structure calculations, find the lowest energy conformation of the molecule. ufc.br The analysis would investigate the steric hindrance caused by the three adjacent methoxy groups and the acyl chloride group. The most stable conformer would be one that minimizes steric strain between these bulky groups. libretexts.org For instance, the orientation of the methoxy groups relative to the ring and to each other would be a critical factor. The rotation of the C(ring)-C(O)Cl group would likely have a notable energy barrier, with the planar conformation (where the C=O and Cl atoms are in the same plane as the ring) being a potential minimum, subject to steric clashes with the ortho-methoxy group.

Optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Table 2: Expected Molecular Geometry Parameters for this compound Note: These values are typical, expected parameters for such a structure and are not from a specific documented analysis of this molecule.

| Parameter | Atom Connection | Expected Value |

| Bond Length | C=O (carbonyl) | ~1.20 Å |

| Bond Length | C-Cl (acyl chloride) | ~1.79 Å |

| Bond Length | C-C (ring-carbonyl) | ~1.50 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Angle | O=C-Cl | ~120° |

| Bond Angle | C(ring)-C(ring)-C(ring) | ~120° |

| Dihedral Angle | C(ring)-C(ring)-C-O | Varies with conformation |

Molecular Docking and Ligand-Target Interaction Modeling of Derived Compounds

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds against a biological target. nih.gov

The this compound scaffold can be used to generate a library of derivatives, for example, by synthesizing a series of amides through reaction with various amines. These derivatives can then be virtually screened against a protein target, such as a kinase or protease, which are common targets in drug development. nih.gov

The docking process yields a score, often expressed in kcal/mol, which estimates the binding affinity between the ligand and the target. nih.gov Lower scores typically indicate a more favorable binding interaction. The analysis also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand in the protein's binding site. nih.gov This information is critical for understanding the mechanism of action and for designing derivatives with improved potency and selectivity. nih.gov

Table 3: Illustrative Molecular Docking Results for a Hypothetical Series of Amide Derivatives Note: This table is a hypothetical example to illustrate the output of a molecular docking study against a generic kinase target.

| Derivative | Modifying Group (R in -CONHR) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative 1 | -CH₃ | -7.2 | GLN-85, LEU-132 |

| Derivative 2 | -CH₂-Phenyl | -8.5 | GLN-85, LEU-132, PHE-145 |

| Derivative 3 | -CH₂-Pyridyl | -8.9 | GLN-85 (H-bond), LEU-132 |

| Derivative 4 | -Cyclohexyl | -7.9 | LEU-132, VAL-65 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.govfrontiersin.org A QSAR model is a mathematical equation that relates one or more molecular descriptors to a measured activity, such as inhibitory concentration (IC₅₀). researchgate.net

To build a QSAR model for derivatives of this compound, a series of analogues would first be synthesized and their biological activity against a specific target would be measured. nih.gov For each molecule in the series, a set of molecular descriptors is calculated. These can include:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific steric parameters.

Topological descriptors: Indices that describe molecular connectivity and shape. nih.gov

Hydrophobic descriptors: Such as LogP, which measures lipophilicity.

Using statistical techniques like multiple linear regression (MLR), a model is generated. imist.ma A robust QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (R²) and a high cross-validated correlation coefficient (q²), which indicates good predictive power. frontiersin.orgsci-hub.se

For example, a hypothetical QSAR model might look like: pIC₅₀ = 0.6LogP - 0.2Molecular_Volume + 1.5*Dipole_Z + 2.1

This equation would suggest that activity (pIC₅₀) increases with higher lipophilicity and a larger dipole moment in the Z-direction, but decreases with molecular volume. Such models are powerful tools for predicting the activity of new, unsynthesized derivatives and for prioritizing which compounds to synthesize and test next. nih.govresearchgate.net

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Catalytic Systems for 2,3,4-Trimethoxybenzoyl Chloride Transformations

The reactivity of this compound is traditionally dominated by its function as an acylating agent in stoichiometric reactions. However, future research is geared towards the development of novel catalytic systems to expand its synthetic utility. A significant area of interest is the use of transition-metal catalysis. For instance, palladium-catalyzed cross-coupling reactions offer a powerful tool for forging new carbon-carbon bonds, and the development of catalytic cycles for such reactions involving this compound is a promising avenue. bath.ac.uk

Furthermore, the field of photoredox catalysis presents an exciting frontier. Recent studies have demonstrated that aroyl chlorides can serve as precursors to acyl radicals under visible-light photocatalysis. rsc.org This approach, which often operates under mild, redox-neutral conditions, could unlock new reaction pathways for this compound, enabling the synthesis of complex heterocyclic compounds through radical cascade reactions. rsc.org The development of chiral catalysts for enantioselective transformations of this compound is another area of active research, aiming to produce enantiopure compounds for pharmaceutical applications. unicam.it

| Catalytic Approach | Potential Transformation of this compound | Significance |

| Palladium-Catalyzed Cross-Coupling | Formation of new C-C bonds with various coupling partners. bath.ac.uk | Access to a wider range of substituted aromatic compounds. |

| Visible-Light Photoredox Catalysis | Generation of 2,3,4-trimethoxybenzoyl radicals for cascade reactions. rsc.org | Enables novel and complex heterocyclic syntheses under mild conditions. |

| Chiral Catalysis | Enantioselective acylation and other transformations. unicam.it | Production of single-enantiomer drugs and biologically active molecules. |

Green Chemistry Approaches and Sustainable Synthesis Strategies

In line with the growing emphasis on sustainable chemistry, future research will undoubtedly focus on developing greener synthetic routes to and from this compound. Traditional methods for its synthesis often involve reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. bath.ac.ukgoogle.com A key goal will be to replace these with more benign alternatives.

One promising green chemistry approach involves optimizing reaction conditions to minimize energy consumption and waste. For example, conducting reactions at room temperature instead of elevated temperatures can significantly reduce energy usage. nih.govbeilstein-journals.org The choice of solvent is another critical factor. The use of bio-based and renewable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), as alternatives to traditional petroleum-derived solvents like 1,4-dioxane, is a significant step towards more sustainable chemical processes. nih.govbeilstein-journals.org Future research will likely explore catalytic methods that can proceed in greener solvents, including water, which offers cost, safety, and environmental benefits.

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns

Beyond its conventional role as an acylating agent, researchers are beginning to explore unprecedented reaction pathways for this compound. The generation of acyl radicals via photoredox catalysis, as mentioned earlier, represents a departure from its typical ionic reactivity. rsc.org This opens the door to a host of radical-mediated transformations that were previously inaccessible.

Another area of exploration is the use of this compound in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly atom-economical and efficient. The development of novel multicomponent reactions featuring this acyl chloride could lead to the rapid assembly of diverse molecular scaffolds. Furthermore, investigations into its electrochemical behavior, such as its cathodic reduction, could reveal new reactivity patterns and synthetic opportunities. acs.org

Design and Synthesis of Advanced Materials Utilizing Trimethoxybenzoyl Moieties

The incorporation of the 2,3,4-trimethoxybenzoyl moiety into advanced materials is a rapidly growing field of research. One of the most promising areas is the development of Metal-Organic Frameworks (MOFs). unicam.it MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The trimethoxybenzoyl group can be incorporated into these ligands, and the resulting MOFs can exhibit interesting properties for applications in gas storage, separation, and catalysis. unicam.itjlu.edu.cn

The functionalization of nanomaterials with trimethoxybenzoyl derivatives is another exciting avenue. For instance, mesoporous silica (B1680970) nanoparticles functionalized with benzoyl chloride have been shown to be effective in pH-responsive anticorrosion coatings. nih.gov While this example uses benzoyl chloride, the principle can be extended to this compound to tailor the properties of the resulting material. Additionally, the synthesis of solvent-free liquid materials based on molecules functionalized with trimethoxybenzoyl groups is being explored for applications in liquid optoelectronics. mdpi.com The synthesis of novel polymers incorporating the 2,3,4-trimethoxybenzoyl unit could also lead to materials with unique thermal, mechanical, and electronic properties. researchgate.net